molecular formula C17H14N2O2 B022667 Dehydrocyclopeptine CAS No. 31965-37-4

Dehydrocyclopeptine

Cat. No. B022667
CAS RN: 31965-37-4
M. Wt: 278.3 g/mol
InChI Key: FYVKHLSOIIPVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Dehydrocyclopeptine synthesis involves several key steps, starting with the transformation of cyclopeptine into dehydrocyclopeptine. This transformation is catalyzed by cyclopeptine dehydrogenase, which facilitates the reversible conversion between cyclopeptine and dehydrocyclopeptine, highlighting the enzyme's role in benzodiazepine alkaloids metabolism (Aboutabl et al., 1976). Additionally, the dehydrogenation process involves the removal of two hydrogen atoms, emphasizing the enzyme's stereospecificity in selecting the naturally occurring isomer of cyclopeptine for the transformation (Aboutabl et al., 1976).

Molecular Structure Analysis

The molecular structure of dehydrocyclopeptine is intricately related to its synthesis and the biochemical pathways it participates in. The enzyme-mediated transformations it undergoes highlight the importance of molecular orientation and the specific removal of hydrogen atoms in achieving the desired structural changes. These processes not only reveal the detailed stereochemistry involved but also the potential for synthesizing related compounds through similar enzymatic pathways.

Chemical Reactions and Properties

Dehydrocyclopeptine's chemical reactions and properties are closely tied to its molecular structure. The enzyme dehydrocyclopeptine epoxidase plays a critical role in transforming dehydrocyclopeptine into cyclopenin, indicating a mixed function oxygenation reaction that requires molecular oxygen and various cosubstrates (Voigt & Luckner, 1977). This transformation is essential for understanding the biochemical pathways and the synthesis of cyclopenin, highlighting the enzyme's specificity and the chemical properties of dehydrocyclopeptine.

Scientific Research Applications

  • Doxycycline Alters Metabolism and Proliferation of Human Cell Lines (2013): Research demonstrates that doxycycline, at commonly used concentrations in biomedical research, can shift metabolism towards a more glycolytic phenotype and slow proliferation in human cell lines (Ahler et al., 2013).

  • Cyclopeptine Dehydrogenase in Penicillium Cyclopium (1975): This enzyme in Penicillium cyclopium fungus is involved in the reversible transformation of intermediates in cyclopenin biosynthesis, which is crucial in alkaloid metabolism during alkaloid production (Aboutabl & Luckner, 1975).

  • Dehydrocyclopeptine Epoxidase from Penicillium Cyclopium (1977): This study highlights the transformation of dehydrocyclopeptine into cyclopenin, a process that is important for Fe2+, SH-groups, and flavins (Voigt & Luckner, 1977).

  • Ribosomal Synthesis of Dehydroalanine-Containing Peptides (2006): This research presents a method for ribosomal synthesis of dehydroalanine-containing peptides, which has potential applications in drug development and analytical tools (Seebeck & Szostak, 2006).

  • Oral Dehydroepiandrosterone in Physiologic Doses (1993): This study investigates the immunomodulatory effect of dehydroepiandrosterone supplementation in postmenopausal women, possibly explaining its antioncogenic effects (Casson et al., 1993).

  • Stereochemical Aspects of the Conversion of Cyclopeptine into Dehydrocyclopeptine (1976): This research focuses on the enzymatic conversion of cyclopeptine into dehydrocyclopeptine, highlighting the removal of the 10-pro S hydrogen atom (Aboutabl et al., 1976).

properties

IUPAC Name

3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVKHLSOIIPVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953851
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl-

CAS RN

31965-37-4
Record name Dehydrocyclopeptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31965-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocyclopepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031965374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzylidene-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrocyclopeptine
Reactant of Route 2
Dehydrocyclopeptine
Reactant of Route 3
Dehydrocyclopeptine
Reactant of Route 4
Reactant of Route 4
Dehydrocyclopeptine
Reactant of Route 5
Dehydrocyclopeptine
Reactant of Route 6
Dehydrocyclopeptine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.